2-Fluororesorcinol
Overview
Description
Synthesis Analysis
The synthesis of 2-Fluororesorcinol involves several innovative methodologies. For instance, Sun et al. (1997) describe a novel regiospecific synthesis of this compound, highlighting the synthesis of various fluorinated fluoresceins from fluororesorcinols, demonstrating the compound's utility in creating superior fluorescent dyes for biological systems (Sun, Gee, Klaubert, & Haugland, 1997). Another approach by Ouellet et al. (2009) involves regioselective SNAr reactions of substituted difluorobenzene derivatives, providing a practical method for the synthesis of fluoroaryl ethers and substituted resorcinols, indicating the flexibility of this compound's synthesis routes (Ouellet, Bernardi, Angelaud, & O'Shea, 2009).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom at the 2-position of the resorcinol moiety. This substitution influences the electronic distribution across the molecule, impacting its reactivity and interaction with various substrates. The synthesis of fluorinated fluoresceins as reported by Sun et al. (1997) underlines the importance of the molecular structure in determining the photostability and ionization potential of the derived dyes, showcasing the compound's structural significance (Sun et al., 1997).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, primarily due to the active fluorine atom, which can be substituted or removed under specific conditions. The work by Ouellet et al. (2009) on the selective SNAr reactions illustrates how this compound derivatives can be efficiently synthesized, highlighting its reactive versatility and the impact of the fluorine atom on its chemical properties (Ouellet et al., 2009).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, are influenced by the presence of the fluorine atom. These properties are crucial for its application in various chemical syntheses and for determining its behavior in different environments.
Chemical Properties Analysis
This compound's chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are defined by its aromatic structure and the electronegative fluorine atom. The studies by Sun et al. (1997) and Ouellet et al. (2009) demonstrate its role in synthesizing complex organic molecules, highlighting the influence of the fluorine atom on its chemical reactivity and interactions (Sun et al., 1997); (Ouellet et al., 2009).
Scientific Research Applications
Fluorescent Sensing and Imaging
Fluorescent Chemosenors for Metal Ions : A novel coumarin-based fluorogenic probe, demonstrating high selectivity towards Cu(2+) ions, highlights the role of fluorinated compounds in developing sensitive and selective sensors for metal ions in biological systems. This study shows the potential of such compounds in fluorescence microscopy and studying biological functions of metals in living cells (Jung et al., 2009).
PET Imaging in Oncology : The use of 2-[fluorine-18]fluoro-2-deoxy-D-glucose (FDG) in positron emission tomography (PET) imaging for evaluating the effectiveness of chemotherapy and/or radiotherapy showcases the importance of fluorinated glucose analogs in oncology, offering insights into tumor metabolism and response to treatment (Yoshioka et al., 2003).
Therapeutic Applications
Cancer Research and Treatment : Research on molecular imaging using chemical exchange saturation transfer (CEST) MRI with glucose analogs such as 2-fluoro-2-deoxy-D-glucose (FDG) underscores the potential of fluorinated compounds in cancer diagnosis and treatment monitoring. This method offers a non-invasive alternative for detecting tumors and assessing therapeutic responses (Rivlin et al., 2013).
Radiosensitization : The study of 2-Fluoroadenine's effectiveness as a radiosensitizer through enhancing DNA strand breakage upon irradiation with low-energy electrons demonstrates the therapeutic potential of fluorinated compounds in enhancing the efficacy of radiotherapy for cancer treatment (Rackwitz et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-fluorobenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQVUPRGSFUGMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443304 | |
Record name | 2-Fluororesorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103068-40-2 | |
Record name | 2-Fluororesorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluororesorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of 2-fluororesorcinol in the development of fluorescent dyes?
A1: this compound is a key building block in the synthesis of fluorinated fluoresceins, also known as Oregon Green dyes []. These dyes possess several advantages over traditional fluorescein, including higher photostability, lower ionization pH (pKa 3.3-6.1 vs. 6.5 for fluorescein), and impressive quantum yields (0.85-0.97) []. These properties make fluorinated fluoresceins, derived from compounds like this compound, superior fluorescent dyes for biological applications, particularly as reporter molecules in biological systems [].
Q2: What is novel about the synthesis of this compound described in the research?
A2: The research presents a novel, regiospecific synthesis of this compound []. This method involves reacting (polyfluoro)nitrobenzenes with sodium methoxide, followed by a sequence of reduction, hydrodediazoniation, and demethylation []. This approach offers a straightforward route to this compound and its fluorinated analogs, simplifying the production of these valuable intermediates for fluorinated fluorescein synthesis [].
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